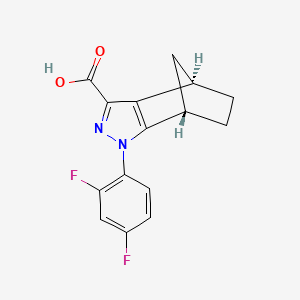![molecular formula C15H18F3N2O3- B13852382 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methylpiperazine with benzaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde may involve large-scale reactions using automated equipment to ensure consistency and efficiency . The reaction conditions are optimized to maximize yield and minimize impurities . The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols . Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the development of inhibitors targeting mycobacterial tRNA modification.
Industry: The compound is utilized in the preparation of imatinib derivatives as potential antileukemia agents.
Mécanisme D'action
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways . For instance, in the development of inhibitors targeting mycobacterial tRNA modification, the compound binds to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to the desired therapeutic effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride dihydrochloride
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(4-methylpiperazin-1-yl)methyl)benzaldehyde
Uniqueness
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde is unique due to its specific structure, which allows it to interact with a variety of molecular targets and pathways . This versatility makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H18F3N2O3- |
|---|---|
Poids moléculaire |
331.31 g/mol |
Nom IUPAC |
4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H18N2O.C2HF3O2/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12;3-2(4,5)1(6)7/h2-5,11H,6-10H2,1H3;(H,6,7)/p-1 |
Clé InChI |
PZZRWNKSVVQXSA-UHFFFAOYSA-M |
SMILES canonique |
CN1CCN(CC1)CC2=CC=C(C=C2)C=O.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


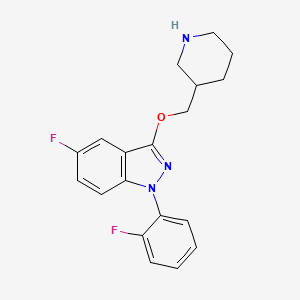
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)
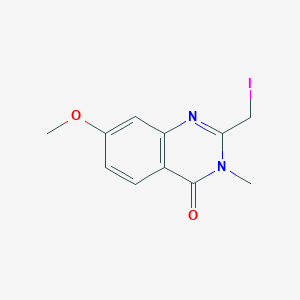
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
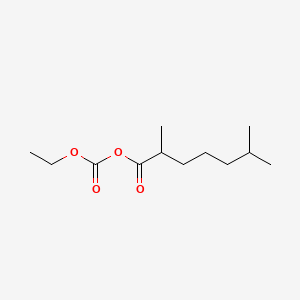
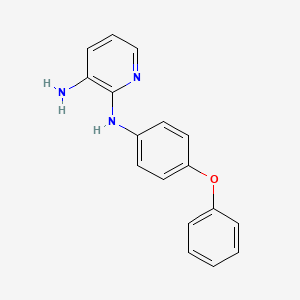
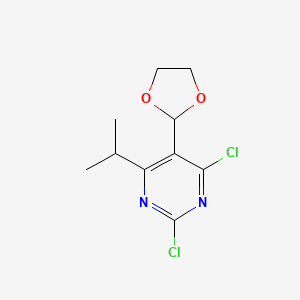
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
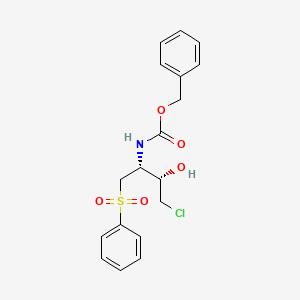
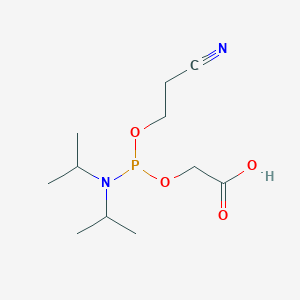
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
